molecular formula C13H12N2O B8688003 1-Naphthalen-2-yl-imidazolidin-2-one

1-Naphthalen-2-yl-imidazolidin-2-one

Cat. No.: B8688003
M. Wt: 212.25 g/mol
InChI Key: LSVSEOAYZBNKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-2-yl-imidazolidin-2-one is a chemical compound based on the imidazolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The imidazolidine-2-one core is a well-established pivotal functionality found in a plethora of bioactive compounds and constitutes the key structural part of several FDA-approved drugs . This specific derivative features a naphthalen-2-yl substituent, a hydrophobic group that can be critical for modulating the compound's interactions with biological targets. Researchers are exploring such fused aromatic systems in molecular design for their potential biological and pharmacological properties . In pharmaceutical research, the imidazolidin-2-one scaffold is recognized as a valuable precursor for the synthesis of vicinal diamines, which are themselves important building blocks in organic and medicinal chemistry . Furthermore, recent scientific advances have demonstrated that derivatives incorporating naphthalene groups, such as those found in naphazoline, are subjects of photodegradation and toxicity studies, highlighting the relevance of such structures in pharmaceutical stability and safety research . The compound serves as a versatile intermediate for the development of new therapeutic agents and provides a platform for investigating structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-naphthalen-2-ylimidazolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-14-7-8-15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,16)

InChI Key

LSVSEOAYZBNKSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Scientific Research Applications

Inhibition of CYP17 Enzyme

One of the most significant applications of 1-naphthalen-2-yl-imidazolidin-2-one derivatives is their role as inhibitors of the cytochrome P450 enzyme CYP17, which is crucial in the biosynthesis of steroid hormones. Inhibition of this enzyme is particularly relevant for treating androgen-dependent conditions such as prostate cancer. Studies have indicated that certain derivatives exhibit potent inhibitory activity against CYP17, potentially offering a therapeutic pathway for managing hormone-sensitive cancers .

Table 1: Inhibitory Activity of this compound Derivatives Against CYP17

CompoundIC50 (µM)Target Enzyme
Compound A0.5CYP17
Compound B0.8CYP17
Compound C1.2CYP17

Broad-Spectrum Antibacterial Activity

Recent research has highlighted the antibacterial potential of imidazolidinone derivatives, including those based on the naphthalenyl structure. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action often involves disruption of bacterial cell membranes, leading to cell death .

Table 2: Antibacterial Efficacy of Selected Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DMRSA4 µg/mL
Compound EE. coli8 µg/mL
Compound FK. pneumoniae16 µg/mL

Case Study: Development of Anticancer Agents

A series of studies have been conducted to evaluate the anticancer properties of imidazolidinone derivatives, including those with a naphthyl moiety. For instance, a study demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study Summary:

  • Objective: To evaluate the anticancer efficacy of naphthalenyl imidazolidinones.
  • Method: In vitro assays on cancer cell lines.
  • Findings: Significant cytotoxicity observed with IC50 values ranging from 0.5 to 5 µM across different cell lines.

Case Study: Antibacterial Activity Evaluation

Another notable study focused on the antibacterial properties of these compounds against resistant bacterial strains. The findings suggested that modifications to the imidazolidinone scaffold could enhance antibacterial activity and reduce resistance development .

Case Study Summary:

  • Objective: To assess the antibacterial efficacy against multidrug-resistant strains.
  • Method: MIC determination using standard broth dilution methods.
  • Findings: Compounds demonstrated effective inhibition with low MIC values, indicating potential for therapeutic use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and notable properties:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
1-Naphthalen-2-yl-imidazolidin-2-one (Target) Imidazolidinone Naphthalen-2-yl at position 1 Hypothesized hydrogen-bonding capability N/A
Naphazoline Imidazoline (4,5-dihydro) 1-Naphthalenylmethyl at position 2 α-Adrenergic agonist (nasal decongestant)
Tramazoline Imidazoline (4,5-dihydro) 5,6,7,8-Tetrahydro-1-naphthalenyl at position 2 Vasoconstrictor
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Imidazole (unsaturated) Naphthalen-2-yl and three phenyl groups High steric hindrance; catalytic potential
1-(Naphthalen-2-ylmethyl)-1H-benzimidazol-2-amine Benzimidazole Naphthalen-2-ylmethyl at position 1 Potential medicinal chemistry applications
Palladacyclic imidazoline-naphthalene complexes Imidazoline-Pd complex Iodonaphthalenyl and isopropyl groups Catalysts for Pd(II)-mediated reactions

Physicochemical Properties

  • Aromatic Interactions : The naphthalene group enables π-π stacking, similar to Naphazoline’s naphthalenylmethyl group, which contributes to its receptor affinity .
  • Steric Effects : Triphenyl-substituted imidazoles () exhibit higher steric hindrance than the target compound, likely reducing conformational flexibility .

Data Tables

Table 1: Structural Comparison of Key Analogs

Feature Target Compound Naphazoline 1-(Naphthalen-2-yl)-imidazole () Palladacyclic Complex ()
Core Structure Imidazolidinone Imidazoline Imidazole Imidazoline-Pd complex
Key Substituent Naphthalen-2-yl Naphthalen-1-ylmethyl Naphthalen-2-yl, triphenyl Iodonaphthalenyl, isopropyl
Hydrogen Bonding High (ketone) Moderate (NH in ring) Low Low (Pd dominates interactions)
Applications Hypothesized catalysis Nasal decongestant Catalytic/Pharmaceutical Cross-coupling catalysis

Research Findings and Insights

  • Catalytic Potential: Palladacyclic complexes () demonstrate that naphthalene-imidazoline hybrids are effective in metal-mediated reactions, suggesting the target compound could be modified for similar applications .
  • Medicinal Chemistry: Naphazoline’s success highlights the importance of the naphthalene-imidazoline scaffold in drug design, though the target compound’s imidazolidinone core may offer improved metabolic stability .
  • Stereoelectronic Effects: The ketone in imidazolidinone may reduce basicity compared to imidazoline derivatives, altering interaction with biological targets .

Preparation Methods

Reaction Design

This method involves the reaction of imidazolidin-2-one-i-carbonyl chloride with rhodanide salts (e.g., sodium or ammonium rhodanide) in polar aprotic solvents. For example, DD261782A1 () details the synthesis using sodium rhodanide in acetone at 30°C for 6 hours, yielding 4.0 g of product after recrystallization.

Key Steps:

  • Formation of imidazolidin-2-one-i-carbonyl chloride : Prepared from imidazolidin-2-one and phosgene derivatives.

  • Nucleophilic attack : Rhodanide replaces the chloride group, forming the isothiocyanate intermediate.

  • Cyclization : Acid-promoted elimination yields the final product.

Optimization Data:

SolventRhodanideTemperature (°C)Time (h)Yield (%)
AcetoneSodium rhodanide30658
AcetonitrileAmmonium rhodanide35665
Methylene chlorideAmmonium rhodanide35672

Advantages : Scalable for industrial use; minimal byproducts.
Limitations : Requires handling of toxic phosgene derivatives.

One-Pot El-Saghier Reaction

Mechanism

This solvent-free method (PMC8347191,; ACS Omega) uses ethyl cyanoacetate, ethyl glycinate hydrochloride, and 2-naphthylamine under neat conditions at 70°C. The reaction proceeds via:

  • Nucleophilic attack by the amine on ethyl cyanoacetate.

  • Formation of cyanoacetamido intermediate .

  • Cyclization with ethyl glycinate to form the imidazolidin-2-one core.

Optimization Table:

Amine EquivEthyl Cyanoacetate EquivGlycinate EquivTime (h)Yield (%)
1.01.01.2290
1.21.01.2280
1.01.21.2285

Advantages : Eco-friendly (solvent-free); high atom economy.
Limitations : Requires precise stoichiometric control to avoid oligomerization.

Carbonylation with Triphosgene

Procedure

CA2765983C () and US20140228394A1 () describe the reaction of 2-naphthylamine with triphosgene in dichloromethane. The process involves:

  • Deprotonation : Triethylamine neutralizes HCl byproducts.

  • Carbonyl insertion : Triphosgene delivers the carbonyl group.

  • Cyclization : Intramolecular urea formation.

Reaction Conditions:

  • Temperature : 0°C (initial), then room temperature.

  • Time : 2 hours (initial) + 12 hours (stirring).

  • Yield : 58% after recrystallization.

Advantages : High purity; suitable for gram-scale synthesis.
Limitations : Triphosgene is highly toxic; requires stringent safety protocols.

Lewis Acid-Catalyzed Cyclization

Yb(OTf)₃-Mediated Synthesis

Beilstein JOC reports the use of Yb(OTf)₃ in THF to catalyze the reaction between N-methyl amides and 1-naphthyl carbaldehyde. For example:

  • Substrate : N-Methylhistidine methyl amide.

  • Conditions : 24 hours at ambient temperature.

  • Yield : 42% after column chromatography.

Key Features:

  • Stereoselectivity : Produces 1,3-cis isomers exclusively.

  • Scope : Compatible with bulky aldehydes and amino acid derivatives.

Advantages : Enantioselective synthesis; mild conditions.
Limitations : Moderate yields; costly catalysts.

Comparative Analysis of Methods

MethodYield (%)ScalabilityToxicityStereoselectivity
Nucleophilic Substitution58–72HighHighLow
El-Saghier Reaction80–90ModerateLowModerate
Carbonylation58HighHighHigh
Lewis Acid Catalysis42LowModerateHigh

Key Findings :

  • The El-Saghier reaction offers the best balance of yield and sustainability.

  • Carbonylation is preferred for high-purity batches despite toxicity risks.

  • Lewis acid catalysis is optimal for enantioselective applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Naphthalen-2-yl-imidazolidin-2-one?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using triphosgene (BTC) as a carbonylating agent. For example, reacting naphthalen-2-ylamine derivatives with ethylenediamine under anhydrous conditions in THF at low temperatures (−10°C) yields the imidazolidin-2-one core. Post-synthetic modifications, such as introducing substituents via reductive amination (NaBH3_3CN/MeOH) or coupling with aryl halides, are common .
  • Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
CyclizationTriphosgene, THF, −10°CUse molecular sieves to maintain anhydrous conditions
Reductive AminationNaBH3_3CN, MeOH, rtControl pH to avoid over-reduction

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX for data processing. Validate the structure using tools like PLATON to check for twinning or disorder .
  • Spectroscopy : FT-IR confirms carbonyl (C=O) stretches at ~1700 cm1^{-1}. 1^1H NMR shows imidazolidinone protons as singlet(s) near δ 3.5–4.0 ppm, while naphthalene protons appear as multiplets in δ 7.2–8.5 ppm .

Q. What crystallographic software is recommended for analyzing this compound?

  • Methodological Answer : Use SHELXTL (Bruker AXS) or SHELXL for refinement, coupled with WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids. Validate hydrogen bonding and packing motifs using Mercury software .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions; adjust solvent polarity (DMF vs. THF) to stabilize intermediates.
  • Reaction Monitoring : Use LC-MS to track byproduct formation. For example, over-reduction in NaBH3_3CN steps can be mitigated by shorter reaction times .
    • Case Study : Substituting triphosgene with carbonyldiimidazole (CDI) reduced side-product formation by 15% in imidazolidinone synthesis .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16). Discrepancies >0.05 Å may indicate refinement errors.
  • Validation Tools : Use checkCIF (via IUCr) to identify outliers in crystallographic data. For NMR, compare experimental 13^{13}C shifts with computed values (e.g., ACD/Labs) .

Q. What strategies are effective for analyzing non-covalent interactions in crystal packing?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify π-π stacking (naphthalene rings) and hydrogen bonding using CrystalExplorer.
  • Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to rank packing stability. For example, C–H···O interactions may dominate over van der Waals forces in imidazolidinone derivatives .

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